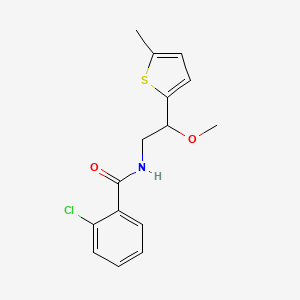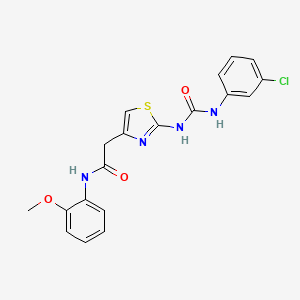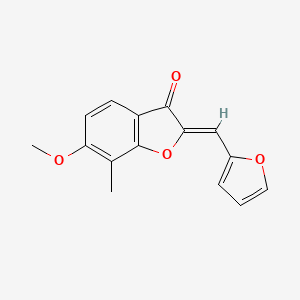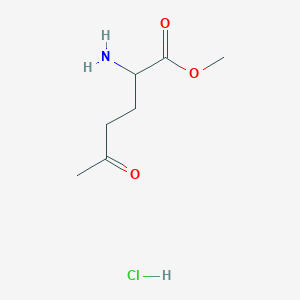![molecular formula C15H13BrClNOS B2954962 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide CAS No. 338956-06-2](/img/structure/B2954962.png)
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .
Molecular Structure Analysis
The molecular structure of “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” consists of a benzene ring attached to a carboxamide group and a sulfanyl group . The sulfanyl group is further attached to a bromophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” are not available, similar compounds undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
This compound, with its unique structure, is a potential candidate for drug discovery. Its molecular framework allows for interaction with various biological targets. The presence of both bromine and chlorine atoms could make it a good candidate for further functionalization through halogen bonding, which is often exploited in medicinal chemistry to enhance drug-target interactions .
Material Science
The bromophenyl and chlorobenzamide groups in the compound suggest potential applications in material science. These groups can be involved in polymerization reactions or act as modifiers to alter the properties of polymeric materials, such as increasing thermal stability or modifying electronic properties .
Organic Synthesis
In organic synthesis, this compound could serve as an intermediate for the construction of more complex molecules. The bromo and chloro substituents are good leaving groups, which can be replaced by other functional groups in substitution reactions, potentially leading to a wide variety of derivatives .
Catalysis
The compound’s structure indicates potential use as a ligand in catalysis. The sulfur atom in the sulfanyl group could coordinate to metal centers, facilitating various catalytic processes, including cross-coupling reactions that are pivotal in the synthesis of complex organic compounds .
Analytical Chemistry
Due to its distinct spectroscopic properties, this compound could be used as a standard or reagent in analytical chemistry. It could help in the development of new analytical methods for detecting or quantifying related compounds or functional groups .
Agricultural Chemistry
Compounds with halogenated aromatic rings, like this one, often exhibit biological activity that can be harnessed in agriculture. They could be investigated for their potential use as pesticides or herbicides, given their ability to interact with biological systems .
Environmental Science
In environmental science, the compound could be studied for its degradation products and environmental fate. Understanding its breakdown could inform the assessment of its impact on ecosystems and its potential use in environmental remediation .
Biochemistry Research
Finally, the compound could be used in biochemistry research to study enzyme-substrate interactions, especially with enzymes that process halogenated substrates. This could provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Zukünftige Richtungen
The future directions for “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” could involve further studies on its potential antimicrobial and anticancer activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties in greater detail.
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWWDLJDAFUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2954879.png)
![N-(3-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2954881.png)

![N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2954884.png)



![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)


![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)